molecular formula C13H11NO5S B13451046 4-(4-Sulfamoylphenoxy)benzoic acid

4-(4-Sulfamoylphenoxy)benzoic acid

Cat. No.: B13451046
M. Wt: 293.30 g/mol
InChI Key: HIYGIEACOBWRSB-UHFFFAOYSA-N
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Description

4-(4-Sulfamoylphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a sulfamoyl group attached to a phenoxy group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Sulfamoylphenoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions. The process involves the formation of an ether linkage between the phenolic hydroxyl group of 4-hydroxybenzoic acid and the amino group of 4-aminobenzenesulfonamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving recrystallization and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Sulfamoylphenoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amine derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

4-(4-Sulfamoylphenoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Sulfamoylphenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: Similar structure but lacks the phenoxy group.

    4-Hydroxybenzoic acid: Lacks the sulfamoyl group.

    4-Aminobenzenesulfonamide: Lacks the benzoic acid moiety

Uniqueness

4-(4-Sulfamoylphenoxy)benzoic acid is unique due to the presence of both sulfamoyl and phenoxy groups attached to the benzoic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11NO5S

Molecular Weight

293.30 g/mol

IUPAC Name

4-(4-sulfamoylphenoxy)benzoic acid

InChI

InChI=1S/C13H11NO5S/c14-20(17,18)12-7-5-11(6-8-12)19-10-3-1-9(2-4-10)13(15)16/h1-8H,(H,15,16)(H2,14,17,18)

InChI Key

HIYGIEACOBWRSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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